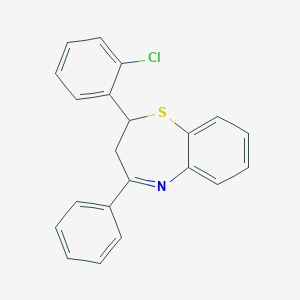
2-(2-Chlorophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chlorophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzothiazepines, which are known for their diverse pharmacological properties.
作用机制
The exact mechanism of action of 2-(2-Chlorophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine is not fully understood. However, it is thought to act by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. It has also been shown to interact with ion channels, such as calcium channels, which may contribute to its anticonvulsant effects.
生化和生理效应
Studies have shown that 2-(2-Chlorophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine can modulate the levels of various neurotransmitters in the brain, such as serotonin, dopamine, and norepinephrine. It has also been shown to have anti-inflammatory effects, which may contribute to its potential use as an anti-cancer agent. In addition, it has been shown to exhibit anticonvulsant and antidepressant effects in animal models.
实验室实验的优点和局限性
One advantage of using 2-(2-Chlorophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine in lab experiments is its diverse pharmacological properties, which make it a useful tool for studying the mechanisms underlying various neurological and psychiatric disorders. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 2-(2-Chlorophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine. One direction is to further investigate its potential as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells in vitro. Another direction is to study its potential as a treatment for neurological and psychiatric disorders, such as epilepsy and depression. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis method for increased yields and purity.
合成方法
The synthesis of 2-(2-Chlorophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine is a multistep process that involves the condensation of 2-chlorobenzaldehyde with phenylacetonitrile to form 2-(2-chlorophenyl)benzylidenemalononitrile. This compound is then reacted with 2-mercaptoaniline to form the final product, 2-(2-Chlorophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine. The synthesis method has been optimized to obtain high yields and purity of the final product.
科学研究应用
2-(2-Chlorophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine has been studied extensively for its potential therapeutic applications. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticonvulsant, and antidepressant effects. It has also been investigated for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
CAS 编号 |
60246-85-7 |
|---|---|
产品名称 |
2-(2-Chlorophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine |
分子式 |
C21H16ClNS |
分子量 |
349.9 g/mol |
IUPAC 名称 |
2-(2-chlorophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine |
InChI |
InChI=1S/C21H16ClNS/c22-17-11-5-4-10-16(17)21-14-19(15-8-2-1-3-9-15)23-18-12-6-7-13-20(18)24-21/h1-13,21H,14H2 |
InChI 键 |
OFZHWFSIDOELHN-UHFFFAOYSA-N |
SMILES |
C1C(SC2=CC=CC=C2N=C1C3=CC=CC=C3)C4=CC=CC=C4Cl |
规范 SMILES |
C1C(SC2=CC=CC=C2N=C1C3=CC=CC=C3)C4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



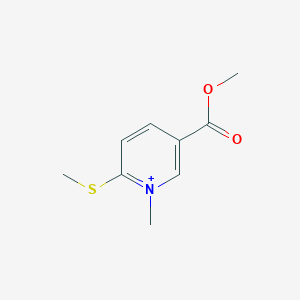

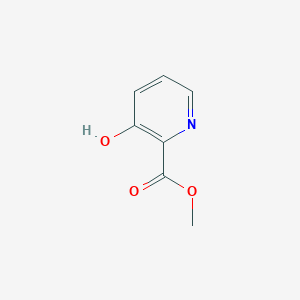
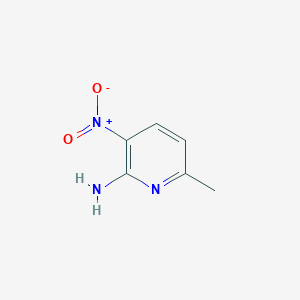

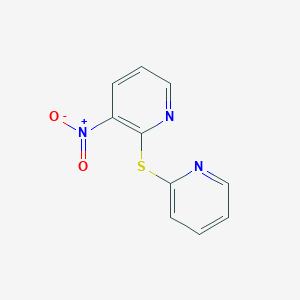
![Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B186390.png)
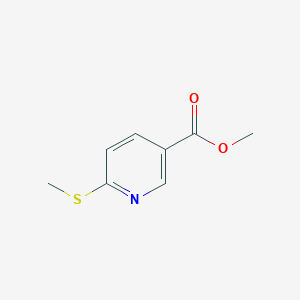

![Ethanol, 2,2'-[(3-phenylpropyl)imino]bis-](/img/structure/B186393.png)

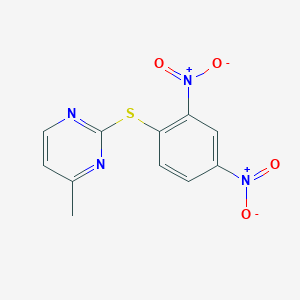
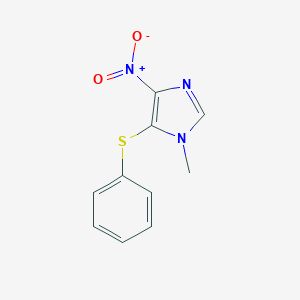
![2-Ethyl-4H-benzo[1,4]thiazin-3-one](/img/structure/B186404.png)